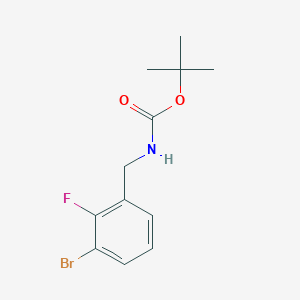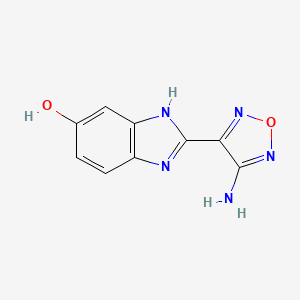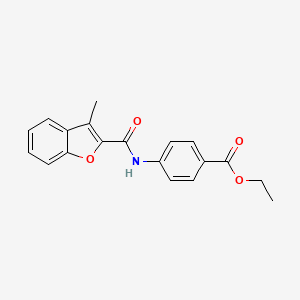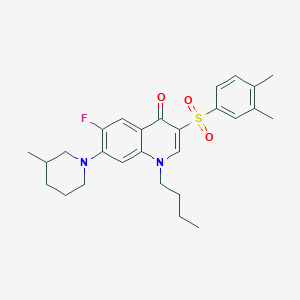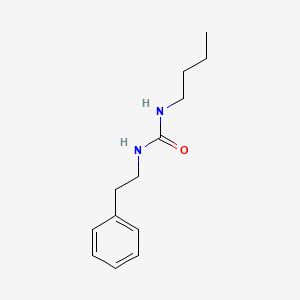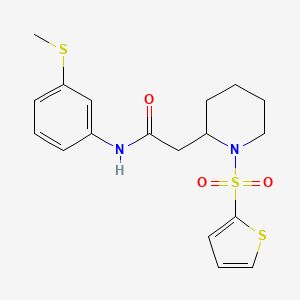
N-(3-(methylthio)phenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(methylthio)phenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a synthetic organic compound with diverse applications in various fields such as chemistry, biology, medicine, and industry. The unique structure of this compound, featuring both aromatic and piperidine rings, along with sulfur-containing functional groups, imparts distinctive reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(methylthio)phenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide generally involves multi-step organic reactions. The key steps often include:
Formation of the aromatic core: : This involves the preparation of 3-(methylthio)aniline through nitration, reduction, and subsequent thiolation reactions.
Piperidine Ring Construction: : The piperidine ring is constructed through cyclization reactions, typically starting from appropriate amine precursors.
Sulfonation and Coupling: : Thiophen-2-ylsulfonyl chloride is synthesized separately and then coupled with the piperidine derivative to form the sulfonyl-substituted piperidine.
Acetamide Formation: : Finally, the piperidine derivative is acylated with acetic anhydride or a similar acetylating agent to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound might be optimized for scale and cost-effectiveness. Techniques such as continuous flow synthesis, microwave-assisted reactions, and catalytic processes could be employed to enhance yield and purity.
化学反应分析
Types of Reactions
N-(3-(methylthio)phenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: : The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : The nitro groups, if any are present, can be reduced to amines using reducing agents like tin(II) chloride or palladium on carbon in the presence of hydrogen.
Substitution: : Electrophilic and nucleophilic substitutions can occur on the aromatic ring, depending on the substituents' electronic effects.
Common Reagents and Conditions
Typical reagents and conditions include:
Oxidizing agents: : Hydrogen peroxide, potassium permanganate
Reducing agents: : Sodium borohydride, lithium aluminium hydride
Catalysts: : Palladium on carbon, Raney nickel
Solvents: : Methanol, dichloromethane, acetonitrile
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used but may include sulfoxides, sulfones, and substituted aromatic derivatives.
科学研究应用
Chemistry
In chemistry, N-(3-(methylthio)phenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is studied for its unique structural properties and potential as a building block in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and molecular recognition processes due to its distinct functional groups.
Medicine
Industry
Industrial applications include its use in the synthesis of advanced materials and as an intermediate in the production of other complex chemicals.
作用机制
The mechanism by which N-(3-(methylthio)phenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiophen-2-ylsulfonyl and piperidine moieties can bind to specific sites, altering the activity or function of these targets. Pathways involved may include oxidative stress response, signal transduction, and metabolic pathways.
相似化合物的比较
Compared to other compounds with similar structures, N-(3-(methylthio)phenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide stands out due to its combination of sulfur-containing functional groups and piperidine ring, which confer unique reactivity and biological activity.
List of Similar Compounds
N-(3-(methylthio)phenyl)-2-(piperidin-2-yl)acetamide
N-(thiophen-2-ylsulfonyl)-2-(1-(piperidin-2-yl)acetamide)
N-(3-(methylthio)phenyl)-2-(1-(thiophen-3-ylsulfonyl)piperidin-2-yl)acetamide
These compounds share structural similarities but may differ in their specific reactivity and applications due to variations in their functional groups and substituent positions.
属性
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S3/c1-24-16-8-4-6-14(12-16)19-17(21)13-15-7-2-3-10-20(15)26(22,23)18-9-5-11-25-18/h4-6,8-9,11-12,15H,2-3,7,10,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKTYINKHQSIHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-fluorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2937433.png)
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide](/img/structure/B2937434.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2937436.png)

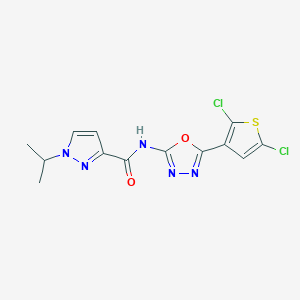
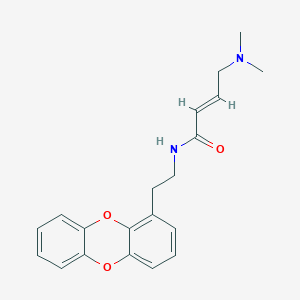
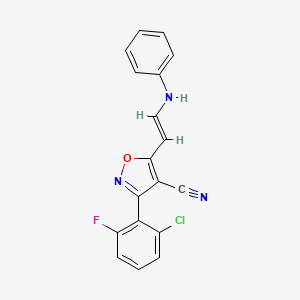
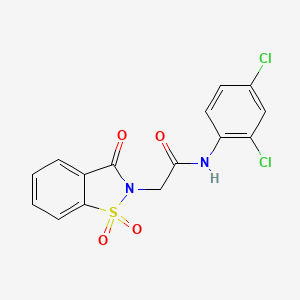
![N-(5-((2-ethoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2937448.png)
